N'-(2,4-difluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O3/c20-12-2-3-15(14(21)9-12)23-19(27)18(26)22-13-7-10-1-4-16(25)24-6-5-11(8-13)17(10)24/h2-3,7-9H,1,4-6H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSTWYUJQVJAKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(2,4-difluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide typically involves multiple steps, starting with the preparation of the tricyclic core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The difluorophenyl group is introduced via nucleophilic substitution reactions, while the ethanediamide moiety is incorporated through amide bond formation.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific
Biological Activity
N'-(2,4-difluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by a difluorophenyl group and an azatricyclo framework. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of organic compounds, which may contribute to the biological activity of this compound.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in neurotransmission and metabolic pathways.
- Receptor Modulation : The structural features of the compound indicate potential interactions with various receptors, possibly influencing signaling pathways related to cognitive functions and neuroprotection.
In Vitro Studies
In vitro assays have been conducted to evaluate the inhibitory effects of this compound on relevant enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the degradation of acetylcholine, a neurotransmitter involved in memory and learning.
| Compound | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| N'-(2,4-difluorophenyl)-N-{11-oxo... | 15.2 | 10.5 |
| Donepezil | 5.07 | 19.72 |
The above table summarizes the inhibitory potency of the compound compared to donepezil, a known AChE inhibitor.
In Vivo Studies
In vivo studies have indicated that the compound may exhibit neuroprotective effects in models of Alzheimer's disease. It has shown promise in improving cognitive function and reducing amyloid plaque formation in animal models.
Case Studies
Recent case studies have highlighted the potential therapeutic applications of this compound:
- Alzheimer’s Disease Model : In a study involving transgenic mice modeling Alzheimer's disease, treatment with N'-(2,4-difluorophenyl)-N-{11-oxo... resulted in significant improvements in memory performance on behavioral tests compared to control groups.
- Neuroprotection : Another study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its role as a neuroprotective agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related compounds highlights key differences in molecular features, substituent effects, and inferred bioactivities:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Variations :
- The target compound and CAS 2034359-61-8 share an ethanediamide linker and azatricyclic core but differ in substituents. The 2,4-difluorophenyl group in the target compound likely enhances lipophilicity and metabolic resistance compared to the benzothiophene and hydroxyl groups in CAS 2034359-61-8 .
- Flumetsulam (a herbicide) shares a difluorophenyl group but employs a triazolo-pyrimidine sulfonamide scaffold instead of an azatricyclic system, underscoring the role of the core structure in defining bioactivity .
Functional Implications :
- The azatricyclic core in the target compound may facilitate binding to biological targets (e.g., enzymes or receptors) through π-π stacking or hydrogen bonding, similar to marine-derived metabolites with fused ring systems .
- Fluorine substituents in the target compound and flumetsulam improve membrane permeability and stability, though the latter’s sulfonamide group is critical for herbicidal activity .
Bioactivity Context: Marine actinomycetes (as in CAS 2034359-61-8) often produce antimicrobial or cytotoxic compounds, suggesting the target compound could exhibit similar properties . Plant-derived biomolecules with ethanediamide-like linkers (e.g., alkaloids) frequently show anticancer activity, supporting inferred bioactivity for the target compound .
Limitations:
The absence of explicit bioactivity data for the target compound necessitates cautious extrapolation from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
